2-((5-Bromopyrimidin-2-yl)oxy)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-((5-Bromopyrimidin-2-yl)oxy)acetic acid” is 233.02 g/mol . The InChI code is YNKPSWPVUXFTJB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The melting point of “this compound” is 120-123℃ and the predicted boiling point is 326.2±27.0 °C . The predicted density is 1.710±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have focused on synthesizing new derivatives and analyzing their structures through crystallography and other analytical methods. For example, the synthesis of new pyrimidine derivatives and their structural evaluation have been a significant area of study. These compounds are analyzed for their potential uses in materials science and pharmaceuticals due to their unique structural properties (Luo et al., 2019). Similarly, the crystal structure of related compounds has been determined to understand their molecular configurations and interactions in solid state, providing insights into their reactivity and potential applications (Park et al., 2016).
Antimicrobial and Antiproliferative Activities
Some studies have been dedicated to exploring the antimicrobial and antiproliferative activities of derivatives. These investigations aim to find new therapeutic agents by assessing the biological activities of synthesized compounds against various bacterial and fungal strains, as well as cancer cell lines. For instance, the synthesis of pyrimidine derivatives and their evaluation for antiproliferative activity against selected human cancer cell lines represent a critical application in the search for new cancer therapies (Awad et al., 2015).
Applications in Organic Synthesis and Material Science
The utility of 2-((5-Bromopyrimidin-2-yl)oxy)acetic acid derivatives in organic synthesis and material science has also been explored. These compounds serve as intermediates for the synthesis of more complex molecules with potential applications in material science, including the development of new polymers, coatings, and electronic materials. The efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate demonstrates the importance of these derivatives in synthetic chemistry and their potential for producing materials with novel properties (Morgentin et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-4-1-8-6(9-2-4)12-3-5(10)11/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPSWPVUXFTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623982 | |
Record name | [(5-Bromopyrimidin-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270912-79-3 | |
Record name | [(5-Bromopyrimidin-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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